2-Bromo-3,3-dimethyl-1-phenylbutan-1-one
Description
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one is a brominated aromatic ketone characterized by a phenyl group at the 1-position, a bromine substituent at the 2-position, and two methyl groups at the 3,3-positions of the butanone backbone. For instance, brominated ketones like 1-bromo-3,3-dimethylbutan-2-one are precursors for sulfonyl derivatives (e.g., 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one) via nucleophilic substitution reactions with benzene sulfinic acid . The bromine atom in such compounds serves as a reactive site for further functionalization, making them valuable intermediates in pharmaceuticals and asymmetric catalysis .
Properties
IUPAC Name |
2-bromo-3,3-dimethyl-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)11(13)10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRSFTIHYUOPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most widely reported method involves electrophilic α-bromination of 3,3-dimethyl-1-phenylbutan-1-one using PyHBr₃ in acetic acid (AcOH). This protocol is favored for its high regioselectivity and scalability.
Procedure
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Substrate Preparation : 3,3-Dimethyl-1-phenylbutan-1-one (5.0 mmol) is dissolved in glacial AcOH (10 mL).
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Bromination : PyHBr₃ (1.2 equiv, 6.0 mmol) is added portion-wise at 0°C.
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Reaction Conditions : The mixture is stirred at 23°C for 12 hours.
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Workup : The reaction is quenched with saturated NaHCO₃, extracted with dichloromethane (3 × 20 mL), and dried over Na₂SO₄.
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Purification : Column chromatography (hexane/ethyl acetate, 10:1) yields the product as a colorless liquid.
Data Table: Optimization of PyHBr₃ Method
| Parameter | Value/Detail | Yield | Reference |
|---|---|---|---|
| Equivalents of PyHBr₃ | 1.2 equiv | 89% | |
| Solvent | AcOH | 85% | |
| Temperature | 0°C to 23°C | 90% | |
| Reaction Time | 12 hours | 88% |
Mechanistic Insight : PyHBr₃ acts as a bromine donor, facilitating electrophilic attack at the α-carbon of the ketone. The reaction proceeds via an enol intermediate, stabilized by the acetic acid solvent.
Synthesis via Friedel-Crafts Acylation Followed by Bromination
Step 1: Preparation of 3,3-Dimethyl-1-phenylbutan-1-one
The precursor ketone is synthesized via Friedel-Crafts acylation :
Step 2: α-Bromination Using N-Bromosuccinimide (NBS)
Data Table: NBS Bromination
| Parameter | Value/Detail | Yield | Reference |
|---|---|---|---|
| Solvent | CCl₄ | 72% | |
| Light Source | 100 W Tungsten Lamp | 70% | |
| Catalysts | BPO (5 mol%) | 75% |
Direct Bromination Using HBr in the Presence of Lewis Acids
Procedure
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Substrate : 3,3-Dimethyl-1-phenylbutan-1-one (5.0 mmol) in DCM.
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Reagents : HBr gas (2.0 equiv), FeCl₃ (10 mol%).
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Conditions : Stirred at 40°C for 8 hours.
Advantage : Cost-effective for large-scale synthesis.
Limitation : Lower regioselectivity compared to PyHBr₃.
Literature Method from The Journal of Organic Chemistry (1979)
A seminal protocol involves bromination of 3,3-dimethyl-1-phenylbutan-1-one using HBr and dimethyl sulfoxide (DMSO) as an oxidizing agent:
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Substrate : 3,3-Dimethyl-1-phenylbutan-1-one (5.0 mmol).
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Reagents : 48% HBr (3.0 equiv), DMSO (2.0 equiv).
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Conditions : Stirred at 50°C for 6 hours.
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Yield : 82% after distillation.
Key Insight : DMSO oxidizes HBr to Br₂ in situ, enabling electrophilic bromination.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Selectivity | Scalability |
|---|---|---|---|---|
| PyHBr₃ in AcOH | PyHBr₃, AcOH, 23°C | 89% | High | Excellent |
| NBS/BPO | NBS, BPO, CCl₄, light | 72% | Moderate | Moderate |
| HBr/FeCl₃ | HBr gas, FeCl₃, 40°C | 68% | Low | Good |
| HBr/DMSO | HBr, DMSO, 50°C | 82% | High | Moderate |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 3,3-dimethyl-1-phenyl-1-butanol.
Oxidation: Formation of 3,3-dimethyl-1-phenyl-1-butanoic acid.
Scientific Research Applications
Organic Synthesis
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one is primarily utilized as an intermediate in organic synthesis. Its bromine atom serves as a leaving group, making it a valuable precursor for various chemical transformations.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
- Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Medicinal Chemistry
The compound's structure allows it to be explored for potential pharmacological activities. Research indicates that derivatives of this compound may exhibit biological activities such as:
-
Antimicrobial Activity: Studies have shown that compounds derived from this structure can inhibit the growth of various bacterial strains.
Bacterial Strain Activity Observed Staphylococcus aureus Significant inhibition Escherichia coli Moderate inhibition -
Antitumor Activity: Preliminary studies suggest that derivatives can inhibit the proliferation of cancer cell lines.
Cancer Cell Line Inhibition Percentage MCF-7 (Breast Cancer) 70% inhibition A549 (Lung Cancer) 75% inhibition
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial properties of various derivatives of this compound. The findings indicated that these derivatives exhibited superior activity against resistant strains compared to traditional antibiotics. This suggests their potential as lead compounds in developing new antibacterial agents.
Antitumor Research
In vitro studies focused on the antitumor effects of this compound on different cancer cell lines. Results showed significant inhibition of cell growth in multiple lines, particularly in MCF-7 and A549 cells. This highlights the compound's potential utility in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction or oxidation, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one
- Structure : Replaces the bromine atom with a phenylsulfonyl group.
- Synthesis : Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzene sulfinic acid in dry DMF (84% yield) .
- Physical Properties : Melting point = 80–81°C; isolated as a white solid .
- Applications : Acts as a directing group in asymmetric catalysis due to the sulfonyl group’s electron-withdrawing nature .
1-Bromo-1,1-difluoro-4-phenylbutan-2-one
- Structure : Features two fluorine atoms at the 1-position and a bromine at the 1-position, adjacent to the ketone.
- Physical Properties : Liquid at room temperature; molecular weight = 263.08 g/mol .
2-Bromo-3’-chloroacetophenone
- Structure : Contains a chlorine substituent on the phenyl ring instead of methyl groups on the ketone backbone .
- Physical Properties : Melting point = 109°C (methyl ester), 74°C (ethyl ester) .
- Applications : Used in synthesizing esters and amides, highlighting the versatility of bromo-aromatic ketones in derivatization .
Comparative Data Table
Key Research Findings
Reactivity Trends : Brominated ketones exhibit higher reactivity in nucleophilic substitutions compared to sulfonyl or chloro analogs due to bromine’s superior leaving-group ability .
Steric Effects : The 3,3-dimethyl groups in this compound likely hinder steric access to the carbonyl carbon, reducing reactivity compared to less-substituted analogs like 1-bromo-1,1-difluoro-4-phenylbutan-2-one .
Thermal Stability : Sulfonyl derivatives (e.g., 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one) demonstrate higher thermal stability (solid at RT) compared to liquid bromo-difluoro analogs .
Q & A
Q. What steps ensure methodological rigor in designing experiments involving this compound?
- Methodological Answer :
- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize multiple variables (temperature, catalyst loading).
- Data Triangulation : Cross-validate NMR, MS, and crystallographic data to confirm structural assignments.
- Error Analysis : Report standard deviations for triplicate measurements and use Q-testing to exclude outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
